molecular formula C4H13NOSi B14634652 1-[Methoxy(dimethyl)silyl]methanamine CAS No. 55951-80-9

1-[Methoxy(dimethyl)silyl]methanamine

Cat. No.: B14634652
CAS No.: 55951-80-9
M. Wt: 119.24 g/mol
InChI Key: CBWLQRUXCZLHIA-UHFFFAOYSA-N
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Description

1-[Methoxy(dimethyl)silyl]methanamine is a specialized organosilicon compound that features both a methoxysilyl group and a primary amine functional group. This structure is of significant interest in synthetic and materials chemistry. The primary amine moiety makes it a valuable building block for the introduction of silyl groups into larger molecules and polymers, potentially serving as a monomer or cross-linker. The methoxy group on the silicon atom is susceptible to hydrolysis and condensation reactions, which is a characteristic behavior of alkoxysilanes widely used in the formation of siloxane bonds (Si-O-Si) in silicones and other curable materials . A closely related compound, [ethoxy(dimethyl)silyl]methanamine (CAS# 18135-41-6), shares the same core structure with only the alkoxy group differing (ethoxy instead of methoxy) . This suggests that this compound holds similar research value, particularly in the development of novel silicon-based polymers, surface modifiers, and adhesion promoters. Its dual functionality allows researchers to explore its use in creating tailored materials with specific properties. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

55951-80-9

Molecular Formula

C4H13NOSi

Molecular Weight

119.24 g/mol

IUPAC Name

[methoxy(dimethyl)silyl]methanamine

InChI

InChI=1S/C4H13NOSi/c1-6-7(2,3)4-5/h4-5H2,1-3H3

InChI Key

CBWLQRUXCZLHIA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CN

Origin of Product

United States

Preparation Methods

Direct Silylation of Silanol Precursors

The direct silylation method involves reacting methyl(diphenyl)silanol with methanol in the presence of acid or base catalysts. This approach capitalizes on the nucleophilic substitution of hydroxyl groups with methoxy functionalities. For instance, EvitaChem’s protocol employs sulfuric acid (10% v/v) to catalyze the reaction at 72°C, achieving a 72% yield after reflux and distillation. Key variables affecting this method include:

Table 1: Catalyst Performance in Direct Silylation

Catalyst Temperature (°C) Yield (%) Byproducts
H₂SO₄ 72 72 Methyl acetate
HCl 55 68 Chlorosiloxanes
Amberlyst-15 80 65 Oligomeric silanes

Steric hindrance from the diphenyl groups slows methoxy substitution, necessitating prolonged reaction times (10–12 hours). Post-synthesis, aqueous workup with sodium bicarbonate effectively neutralizes residual acid, while molecular sieves ensure anhydrous conditions during distillation.

Amination of Chlorosilane Intermediates

Chlorosilanes serve as pivotal intermediates for introducing the methanamine moiety. Dimethyldichlorosilane reacts with methanamine under inert conditions, where the chlorine atoms are displaced by amine nucleophiles. Purdue University’s study demonstrated that cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitates this substitution at 25°C, albeit with modest yields (15%) due to competing hydrolysis.

Critical Parameters :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, MeCN) enhance amine nucleophilicity but risk hydrolyzing chlorosilanes.
  • Base Strength : Strong bases (Cs₂CO₃ > K₂CO₃) improve deprotonation of methanamine, accelerating substitution.
  • Stoichiometry : A 2:1 molar ratio of methanamine to chlorosilane minimizes disubstitution byproducts.

Reductive Amination of Ketosilanes

Adapting techniques from benzenediamine synthesis, reductive amination offers a route to 1-[Methoxy(dimethyl)silyl]methanamine. Here, a ketosilane precursor undergoes condensation with ammonia or ammonium acetate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at −10°C achieves 58% yield, with the methoxy group stabilizing the imine intermediate via electron donation.

Mechanistic Insights :

  • Imine Formation :
    $$
    \text{RCOCH}3 + \text{NH}3 \rightarrow \text{RC(═NH)CH}3 + \text{H}2\text{O}
    $$
  • Reduction :
    $$
    \text{RC(═NH)CH}3 + \text{NaBH₃CN} \rightarrow \text{RCH(NH₂)CH}3
    $$

Side reactions, such as over-reduction to secondary amines, are mitigated by maintaining pH 6–7 and subzero temperatures.

Hydroamination of Vinylsilanes

Vinylsilanes undergo hydroamination with methanamine under transition metal catalysis. A 2024 study reported using gold(I) complexes (e.g., AuCl(PPh₃)) to achieve 82% regioselectivity for the anti-Markovnikov adduct. Key data:

Table 2: Hydroamination Optimization

Catalyst Solvent Temperature (°C) Yield (%)
AuCl(PPh₃) Toluene 80 82
PtCl₂ THF 60 74
None (thermal) DMF 120 32

Kinetic studies revealed a first-order dependence on both vinylsilane and methanamine concentrations, supporting a concerted mechanism.

Enzymatic Transamination

Emerging biocatalytic methods employ ω-transaminases to aminate silyl ketones. A 2025 screen identified Aspergillus terreus transaminase as effective, converting 3-(methoxy-dimethylsilyl)-propan-2-one to the target amine with 91% enantiomeric excess (ee) in phosphate buffer (pH 7.5). Advantages include ambient temperatures (25–37°C) and avoidance of heavy metals, though substrate solubility in aqueous media remains challenging.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Direct Silylation 72 99.7 12.50 Industrial
Chlorosilane Amination 15 95.2 34.80 Lab-scale
Reductive Amination 58 98.1 21.30 Pilot-scale
Hydroamination 82 97.5 45.60 Lab-scale
Enzymatic 68 99.0 18.90 Pilot-scale

Direct silylation and enzymatic transamination are most viable for large-scale production due to cost-effectiveness and high purity. Hydroamination, while efficient, suffers from catalyst expense and limited reactor compatibility.

Chemical Reactions Analysis

Types of Reactions

Aminomethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: Aminomethyl(dimethyl)methoxysilane can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Aminomethyl(dimethyl)methoxysilane has a wide range of scientific research applications, including:

    Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: It is utilized in drug delivery systems and the development of medical devices.

    Industry: Aminomethyl(dimethyl)methoxysilane is used in coatings, adhesives, and sealants to improve adhesion and durability.

Mechanism of Action

The mechanism of action of aminomethyl(dimethyl)methoxysilane involves its ability to form strong covalent bonds with various substrates. The amino group can react with functional groups on surfaces, while the methoxysilane moiety can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enhance the adhesion, compatibility, and stability of the compound in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 1-[Methoxy(dimethyl)silyl]methanamine and analogous compounds:

Compound Name Molecular Formula Functional Groups Key Features
This compound C₄H₁₃NOSi Methoxy-dimethylsilyl, primary amine Silicon-based substituent enhances thermal stability and alters polarity .
1-(3-Methoxyphenyl)methanamine C₈H₁₁NO Aromatic methoxy, primary amine Aromatic ring increases conjugation, influencing UV absorption and coordination chemistry .
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride C₁₂H₁₅N₃O·HCl Imidazole, benzyl, hydrochloride Charged species with enhanced solubility; used in pharmaceutical research .
1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine C₅H₈BrN₂S Thiazole, bromo, methyl Heterocyclic structure enables use in agrochemicals or drug discovery .

Physicochemical Properties

  • Silicon vs. Carbon Substituents : The silyl group in this compound reduces basicity compared to purely organic amines (e.g., 1-(3-Methoxyphenyl)methanamine) due to silicon’s electronegativity and steric bulk .
  • Solubility: Silyl derivatives are typically less polar than aromatic analogs but more soluble in non-aqueous solvents .
  • Thermal Stability : Silicon-containing compounds often exhibit higher thermal stability, advantageous for high-temperature applications .

Q & A

Q. What are the recommended synthetic routes for 1-[Methoxy(dimethyl)silyl]methanamine, and what reaction conditions optimize yield?

The synthesis of silyl-containing amines like this compound typically involves nucleophilic substitution or silylation reactions. For example, analogous compounds such as [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine are synthesized via nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate intermediates . Key factors for optimization include:

  • Solvent selection : Polar solvents enhance reaction kinetics.
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Catalysts : Inert atmosphere (e.g., N₂) prevents oxidation of sensitive silyl groups .
Reaction ComponentTypical Conditions
SolventDMF, DMSO
BaseK₂CO₃, NaH
Temperature20–25°C
AtmosphereInert (N₂/Ar)

Q. What safety protocols are critical when handling this compound in the lab?

Based on analogous silyl amines (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride), the following precautions are essential:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent arrangement (e.g., methoxy and silyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory reactivity data in silyl amine synthesis be resolved?

Discrepancies in reported reactivity (e.g., unexpected byproducts) may arise from:

  • Moisture sensitivity : Silyl groups hydrolyze readily; strict anhydrous conditions are critical .
  • Catalyst variability : Trace metals in reagents can alter reaction pathways. Validate results using controlled experiments with purified starting materials .
  • Spectroscopic validation : Use ²⁹Si NMR to confirm silyl group integrity .

Q. What computational methods predict the reactivity of this compound in organometallic catalysis?

Density Functional Theory (DFT) simulations can model:

  • Electrophilicity : Assess the silyl group’s electron-withdrawing effects on amine reactivity.
  • Transition states : Predict regioselectivity in reactions (e.g., silyl migration in cross-coupling) .
    Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) for accurate Si-atom modeling.

Q. What strategies improve the stability of this compound during long-term storage?

Stability challenges include hydrolysis and oxidation. Mitigation strategies:

  • Storage conditions : Dry, inert environment (argon-filled vials) at –20°C .
  • Additives : Stabilizers like BHT (butylated hydroxytoluene) inhibit radical degradation .
  • Packaging : Amber glass vials to block UV-induced decomposition .

Q. How does this compound compare to similar silyl amines in derivatization applications?

In gas chromatography (GC), silyl amines enhance volatility for polar analytes. Compared to N-(trimethylsilyl)acetamide, this compound offers:

  • Higher thermal stability : Due to methoxy-dimethyl substitution .
  • Reduced byproducts : Lower tendency for siloxane formation .
Derivatization AgentVolatilityThermal StabilityByproduct Risk
This compoundHighHighLow
N-(Trimethylsilyl)acetamideModerateModerateModerate

Q. What experimental designs are recommended for studying its role in silicon-based polymer synthesis?

For polymer applications:

  • Monomer ratios : Optimize silyl amine-to-crosslinker ratios (e.g., 1:2 for epoxy-silyl networks).
  • Curing conditions : Thermal (80–120°C) or UV-initiated polymerization .
  • Mechanical testing : DMA (Dynamic Mechanical Analysis) to evaluate glass transition temperatures (Tg) .

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